N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a piperazine-acetamide derivative characterized by a halogen-rich aromatic framework. The compound features:
- Acetamide backbone: Central to its structure, facilitating hydrogen bonding and receptor interactions.
- 4-Bromo-2-methylphenyl group: Attached to the acetamide nitrogen, introducing steric bulk and electron-withdrawing effects.
- 4-(3-Chlorophenyl)piperazine: A piperazine ring substituted with a 3-chlorophenyl group, enhancing lipophilicity and modulating receptor affinity.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-14-11-15(20)5-6-18(14)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-16(21)12-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDXTMEVDBLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromo and Methyl Substituents : The presence of a bromo group at the para position and a methyl group at the ortho position on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
- Piperazine Moiety : The piperazine ring is known for its versatility in drug design, often contributing to the pharmacological profile of compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin Receptors : Many piperazine derivatives exhibit affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : The compound may also interact with dopamine receptors, influencing pathways related to psychostimulant effects and antipsychotic activity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study on piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These compounds induced apoptosis through mechanisms involving the Bax/Bcl-2 ratio and activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces G2/M phase arrest |
| 4i | HepG2 | 10.10 | Induces S phase arrest |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are noteworthy. Similar piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly:
- Anxiolytic Effects : By acting on serotonin receptors, these compounds may exhibit anxiolytic properties.
- Antidepressant Activity : Modulation of both serotonin and dopamine pathways suggests potential antidepressant effects.
Case Studies
- In Vitro Studies : In vitro studies demonstrated that derivatives similar to this compound significantly inhibited cell proliferation in cancer cell lines. The mechanism was primarily through cell cycle arrest and apoptosis induction .
- Animal Models : Animal studies evaluating the behavioral effects of piperazine derivatives indicated improvements in depressive-like behaviors, suggesting a possible therapeutic application in mood disorders.
Chemical Reactions Analysis
Brominated Aryl Group
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Buchwald-Hartwig amination : Reacts with amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) to form C–N bonds.
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Suzuki-Miyaura coupling : Undergoes cross-coupling with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄ as a catalyst .
Piperazine-Acetamide Linkage
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Acid/Base Hydrolysis :
Chlorophenyl Substituent
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Electrophilic substitution : Chlorine directs incoming electrophiles (e.g., NO₂⁺) to the para position .
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Nucleophilic aromatic substitution : Limited due to deactivation by chlorine; requires harsh conditions (e.g., 150°C, CuI catalyst) .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | 78–85 | |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃, DMF, 100°C | Styryl analogs | 65 |
Hydrolysis and Stability
Reactivity with Nucleophiles
The acetamide carbonyl undergoes nucleophilic attack:
| Nucleophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux | Hydrazide derivative | Requires 12 h | |
| Grignard reagents | THF, 0°C | Tertiary alcohol | Low yield (≤40%) |
Stability Under Ambient Conditions
Key Research Findings
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Fluorine substitution at the 4-position of the aryl group enhances stability and reactivity .
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Electron-withdrawing groups (e.g., Cl, Br) reduce electrophilic substitution rates but improve cross-coupling efficiency .
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Piperazine ring oxidation (e.g., with mCPBA) forms N-oxide derivatives, altering pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their differences are summarized in Table 1 :
Table 1: Structural and Physical Comparison of Selected Piperazine-Acetamide Derivatives
*Calculated using PubChem’s molecular formula (C₁₉H₂₀BrClN₃O).
Key Observations:
- Halogenation : Bromine and chlorine in the target compound enhance lipophilicity and metabolic stability compared to methoxy or nitro groups .
- Melting Points : Higher melting points (e.g., 282–303°C in analogs) correlate with crystalline stability and reduced solubility, a challenge for bioavailability .
- Steric Effects : The 2-methyl group in the target’s acetamide substituent may hinder receptor binding compared to smaller groups (e.g., 3-chlorophenyl in CID 3569631) .
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Anticonvulsant Activity : Compound 15 (Table 1) showed efficacy in preclinical models, attributed to the electron-withdrawing trifluoromethyl group enhancing receptor affinity . The target compound’s bromine may similarly improve activity but requires validation.
- Anti-inflammatory Potential: Thiazole-containing analogs (e.g., compound 13) demonstrated MMP inhibition, suggesting that bulky substituents (e.g., thiazole) enhance selectivity . The target’s 4-bromo-2-methylphenyl group may lack this advantage.
- Antimicrobial Activity : Fluorine and sulfonyl groups (e.g., in ’s compound) improve membrane penetration, whereas the target’s halogens may offer moderate effects .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide?
Methodological Answer: The compound is typically synthesized via a multi-step approach:
Piperazine functionalization : React 1-(3-chlorophenyl)piperazine with chloroacetyl chloride to introduce the acetamide backbone .
Coupling with the aryl bromide : Attach the 4-bromo-2-methylaniline moiety via nucleophilic substitution or amide bond formation under reflux conditions (e.g., in dichloromethane with a base like triethylamine) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
Critical Considerations : Monitor reaction progress via TLC and confirm intermediate structures using -NMR .
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- -NMR (300 MHz, DMSO-): Key peaks include δ 2.35 (s, 3H, CH), δ 3.45–3.89 (m, 8H, piperazine), δ 7.20–7.60 (m, aromatic protons) .
- ESI-MS : Molecular ion peak at m/z 422.75 (M+H) .
- Chromatography : HPLC retention time (~1.4–1.8 min) under reverse-phase conditions (C18 column, acetonitrile/water) .
Q. What preliminary biological activities have been reported for structurally related acetamide derivatives?
Methodological Answer:
- Anticonvulsant Activity : Rodent models (e.g., maximal electroshock test) show ED values of 15–30 mg/kg for analogs with halogenated aryl groups .
- Kinase Inhibition : Piperazine-acetamide derivatives exhibit IC values <1 µM against Aurora kinases in enzymatic assays .
- Antimicrobial Screening : Disk diffusion assays reveal zone-of-inhibition diameters of 12–18 mm against S. aureus for analogs with sulfonyl substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 4-bromo-2-methylphenyl group with electron-withdrawing groups (e.g., CF) to enhance metabolic stability. For example, analogs with 4-CF substitutions show 2x higher plasma half-lives in murine models .
- Piperazine Modifications : Introduce 2,3-dichlorophenyl to the piperazine ring to improve receptor binding affinity (e.g., K = 8 nM for dopamine D receptors) .
Data Contradiction Analysis : Conflicting results in anticonvulsant assays (e.g., ED variability) may arise from differences in substituent lipophilicity affecting blood-brain barrier penetration .
Q. What in vitro models are used to elucidate the mechanism of action?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Aurora-A, TRPC6) using fluorescence polarization assays. Dose-response curves (0.1–10 µM) identify selective inhibitors .
- Receptor Binding Assays : Radioligand displacement studies (e.g., -spiperone for serotonin receptors) quantify K values .
Key Finding : Piperazine-acetamides with 3-chlorophenyl groups show dual activity as TRPC3/6/7 channel activators (EC = 0.5–2 µM) .
Q. How can researchers resolve discrepancies in reported biological data?
Methodological Answer:
- Purity Validation : Reanalyze batches via HPLC-MS to rule out impurities >2% .
- Assay Standardization : Compare MES (maximal electroshock) and PTZ (pentylenetetrazole) seizure models to differentiate compound efficacy .
Case Study : A 2024 study found that impurities in the 4-bromo substituent reduced anticonvulsant activity by 40%, highlighting the need for rigorous QC .
Q. What crystallographic methods confirm the compound’s 3D structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
